ethyl 4-(4-amino-5-{[(4-methylphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzoate
Description
Ethyl 4-(4-amino-5-{[(4-methylphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzoate is a heterocyclic compound featuring a dihydrothiazole core fused with a benzoate ester. Key structural elements include:
- Ethyl benzoate moiety: Enhances lipophilicity and influences solubility.
- Carbamoyl-4-methylbenzyl substituent: Introduces hydrogen-bonding capacity and steric bulk.
The compound’s molecular formula is C₂₀H₂₂N₃O₃S₂, with a molecular weight of 416.5 g/mol. Its synthesis likely involves cyclization of a thiourea derivative with an α-haloketone, analogous to methods described for related thiazoles .
Properties
IUPAC Name |
ethyl 4-[4-amino-5-[(4-methylphenyl)methylcarbamoyl]-2-sulfanylidene-1,3-thiazol-3-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-3-27-20(26)15-8-10-16(11-9-15)24-18(22)17(29-21(24)28)19(25)23-12-14-6-4-13(2)5-7-14/h4-11H,3,12,22H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQOOCNIDNOOFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=C(C=C3)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-amino-5-{[(4-methylphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzoate ester and the amino group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-amino-5-{[(4-methylphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of amino or alkoxy derivatives.
Scientific Research Applications
Ethyl 4-(4-amino-5-{[(4-methylphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is investigated for its use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 4-(4-amino-5-{[(4-methylphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzoate exerts its effects involves interactions with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function or viability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the literature:
Key Differences and Implications
Core Heterocycle: The target’s dihydrothiazole contrasts with the thiadiazole in and pyrazole in . Thiazoles are known for kinase inhibition, while thiadiazoles often exhibit antimicrobial activity . The sulfanylidene group in the target may enhance metal-binding capacity compared to sulfonamides in .
Ethyl benzoate vs. methyl benzoate (): Ethyl esters generally have higher lipophilicity, favoring membrane permeability.
Synthetic Complexity :
- The target’s synthesis mirrors , requiring precise cyclization conditions. In contrast, employs iodonium salt-mediated coupling, achieving 58% yield .
Research Findings and Implications
Physicochemical Properties
Reactivity and Stability
- The thione group is prone to oxidation, forming sulfoxides or disulfides. This contrasts with sulfonamides (), which are more oxidation-resistant.
Biological Activity
Ethyl 4-(4-amino-5-{[(4-methylphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzoate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Synthesis
The compound features a thiazole ring, which is known for its biological relevance. The synthesis of this compound typically involves the reaction of thiazole derivatives with various amines and carboxylic acids under controlled conditions to yield the desired product. The specific synthetic route can vary based on the desired substituents on the thiazole and benzoate moieties.
Anticancer Properties
Numerous studies have reported the anticancer activity of thiazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (Liver Cancer) | 0.06 | |
| MCF7 (Breast Cancer) | 0.1 | |
| A549 (Lung Cancer) | 0.25 |
These studies indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Antioxidant Activity
The antioxidant properties of thiazole derivatives are also noteworthy. This compound has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative stress. In vitro assays demonstrated significant antioxidant activity comparable to standard antioxidants such as ascorbic acid.
Antimicrobial Effects
The compound exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans. The minimum inhibitory concentrations (MIC) for these microorganisms are summarized in the following table:
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazole derivatives revealed that modifications at the benzoate position significantly enhanced anticancer activity against various human cancer cell lines. The study highlighted that substituents such as methyl groups on the phenyl ring improved potency due to better interaction with cellular targets involved in cancer progression.
Case Study 2: Antioxidant Mechanism
Research focusing on the antioxidant mechanisms of thiazole compounds indicated that this compound effectively reduced lipid peroxidation in cellular models exposed to oxidative stressors. This protective effect was attributed to its ability to donate hydrogen atoms to free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
